molecular formula C12H14N2O B2540189 1-Benzyl-3-(but-3-yn-1-yl)urea CAS No. 1351622-47-3

1-Benzyl-3-(but-3-yn-1-yl)urea

Cat. No.: B2540189
CAS No.: 1351622-47-3
M. Wt: 202.257
InChI Key: OKQKREZKABGDPS-UHFFFAOYSA-N
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Description

1-Benzyl-3-(but-3-yn-1-yl)urea is a chemical compound with the CAS number 1351622-47-3. chiralen.comnih.gov It is characterized by a molecular structure that features a benzyl (B1604629) group and a but-3-yn-1-yl group attached to a central urea (B33335) moiety. This unique arrangement of functional groups makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1351622-47-3 chiralen.comnih.gov
Molecular Formula C₁₂H₁₄N₂O chemscene.com
Molecular Weight 202.25 g/mol chemscene.com
Purity ≥98% (as offered by some suppliers) chiralen.com

The synthesis of such urea derivatives can be achieved through established methodologies. A common approach involves the reaction of an amine with an isocyanate. nih.gov In the case of this compound, a plausible synthetic route would involve the reaction of but-3-yn-1-amine (B154008) with benzyl isocyanate. This method is known for its efficiency and the formation of a stable urea linkage. nih.gov

Table 2: Plausible Synthesis of this compound

Reactant AReactant BProductReaction Type
But-3-yn-1-amineBenzyl isocyanateThis compoundNucleophilic addition

The urea functional group is a cornerstone in the design of bioactive molecules and functional materials. nih.govresearchgate.net Its ability to form stable, multiple hydrogen bonds with biological targets like proteins and receptors is a key reason for its prevalence in medicinal chemistry. nih.gov This hydrogen bonding capability allows urea derivatives to act as effective inhibitors of enzymes and to modulate protein-protein interactions. nih.gov

Urea derivatives are integral to a wide array of pharmaceuticals, including anticancer, antibacterial, and antiviral agents. nih.gov For instance, sorafenib (B1663141) and regorafenib (B1684635) are multi-kinase inhibitors that feature a central urea moiety and are used in cancer therapy. Beyond medicine, urea derivatives are employed in the development of supramolecular polymers, gels, and as catalysts in organic reactions, owing to their predictable hydrogen-bonding patterns. mdpi.com

Alkyne-containing scaffolds, particularly terminal alkynes, are exceptionally versatile intermediates in modern synthetic chemistry. rsc.org The carbon-carbon triple bond offers a rich platform for a multitude of chemical transformations. Terminal alkynes are especially valuable in the realm of "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings. nih.gov This reaction is prized for its high efficiency, selectivity, and biocompatibility.

The reactivity of the alkyne group extends to various other transformations, including Sonogashira coupling, alkyne metathesis, and hydroamination reactions. nih.govrsc.org These reactions enable the construction of complex molecular frameworks from simpler precursors. Furthermore, the linear geometry of the alkyne bond can be exploited to create rigid and well-defined molecular architectures. nih.gov The presence of an alkyne moiety in natural products often correlates with significant biological activity, further underscoring its importance. chemeo.com

The investigation of hybrid molecules that covalently link two or more distinct functional moieties is a burgeoning area of research. The rationale for designing and studying hybrid urea-alkyne molecular architectures like this compound lies in the synergistic potential of its constituent parts.

This hybrid structure combines the proven biological relevance and hydrogen-bonding capacity of the urea group with the exceptional synthetic versatility of the terminal alkyne. nih.govnih.gov Such molecules can serve as bifunctional building blocks. For example, the urea portion can be designed to interact with a specific biological target, while the terminal alkyne provides a handle for further chemical modification. This "tag-and-modify" approach is highly valuable in chemical biology and drug discovery for creating probes to study biological processes or for generating libraries of compounds for screening.

The alkyne group in this compound makes it a prime candidate for use in click chemistry, allowing for its easy conjugation to other molecules, surfaces, or biomolecules that bear an azide (B81097) group. nih.gov This opens up possibilities for its use in the development of targeted drug delivery systems, diagnostic agents, and advanced materials. The rigid nature of the alkyne can also be used to control the spatial orientation of the benzyl and urea groups, which can be crucial for optimizing interactions with biological targets. The exploration of such hybrid architectures is driven by the goal of creating multifunctional molecules with novel properties and applications that are not achievable with the individual components alone.

Properties

IUPAC Name

1-benzyl-3-but-3-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-3-9-13-12(15)14-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQKREZKABGDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Benzyl 3 but 3 Yn 1 Yl Urea

Reactivity of the Urea (B33335) Moiety

The urea functionality, characterized by a carbonyl group bonded to two nitrogen atoms, exhibits a rich and complex reactivity profile.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The urea group is an excellent hydrogen bond donor and acceptor. researchgate.netashp.org The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net These interactions significantly influence the molecule's physical properties and its reactivity in various chemical environments. In the solid state and in solution, urea derivatives can form intermolecular hydrogen bonds, leading to self-assembly and the formation of ordered structures. nih.govmdpi.com The strength and nature of these hydrogen bonds can be affected by the solvent and the presence of other functional groups within the molecule.

Nucleophilic and Electrophilic Character of the Urea Functionality

The urea moiety possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms of the urea group can act as nucleophiles, although their nucleophilicity is generally reduced due to the resonance delocalization of their lone pairs with the adjacent carbonyl group. researchgate.net However, under certain conditions, particularly when deprotonated, the urea nitrogen can participate in nucleophilic substitution reactions. researchgate.net

Conversely, the carbonyl carbon of the urea is electrophilic and can be attacked by nucleophiles. The electrophilicity of the carbonyl carbon is influenced by the substituents on the nitrogen atoms. ontosight.ai The presence of electron-withdrawing groups can enhance the electrophilic character of the carbonyl carbon.

A detailed analysis of the electrophilic and nucleophilic sites within a urea molecule reveals that the oxygen atom of the carbonyl group typically exhibits the most significant electrophilic character, while the nitrogen atoms can act as nucleophilic centers. osjournal.orgosjournal.org Studies on the interaction of urea with other molecules have shown that the reactivity of these sites can be modulated by the surrounding chemical environment. osjournal.orgosjournal.org For instance, in the presence of a Lewis acid, the electrophilicity of the carbonyl carbon can be enhanced, facilitating nucleophilic attack. rsc.orgrsc.org

Functional GroupCharacterFactors Influencing Reactivity
Urea N-H Hydrogen Bond DonorSolvent polarity, presence of hydrogen bond acceptors
Urea C=O Hydrogen Bond Acceptor, Electrophilic CenterSolvent polarity, presence of hydrogen bond donors, substituents on nitrogen atoms
Urea N Nucleophilic CenterResonance delocalization, deprotonation, steric hindrance

Formation of Intramolecular Hydrogen Bonds

In certain conformations, substituted ureas can form intramolecular hydrogen bonds. nih.gov This is particularly relevant for N-substituted ureas where a substituent on one nitrogen can interact with the N-H group of the other nitrogen or the carbonyl oxygen. The formation of intramolecular hydrogen bonds can lock the molecule into a specific conformation, which can, in turn, influence its reactivity and biological activity. researchgate.net For example, the breaking of an intramolecular hydrogen bond is often a prerequisite for complex formation with other molecules. researchgate.netacs.org The presence and strength of intramolecular hydrogen bonds can be studied using various spectroscopic techniques, such as NMR, and computational methods. mdpi.comntu.edu.tw The ability of a urea derivative to form such bonds is dependent on the nature of its substituents. ntu.edu.tw

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group (a carbon-carbon triple bond at the end of a carbon chain) is a versatile functional group that undergoes a wide range of chemical transformations. beilstein-journals.org

Electrophilic and Nucleophilic Alkyne Transformations

The carbon-carbon triple bond of the alkyne is electron-rich, making it susceptible to electrophilic attack. solubilityofthings.com Electrophilic addition reactions to alkynes, such as the addition of hydrogen halides (HX) and halogens (X₂), are common transformations. libretexts.orglibretexts.org These reactions typically proceed through a vinyl carbocation intermediate and follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.orglibretexts.org However, the rate of electrophilic addition to alkynes is generally slower than to alkenes, a phenomenon attributed to the higher energy of the resulting vinyl carbocation. libretexts.orgmsu.edu

Terminal alkynes also exhibit acidity at the terminal C-H bond, allowing for deprotonation by a strong base to form a highly nucleophilic acetylide anion. solubilityofthings.comfiveable.melibretexts.org This acetylide anion can then participate in a variety of nucleophilic addition and substitution reactions, making it a valuable tool for carbon-carbon bond formation. fiveable.melibretexts.orgacs.org For example, acetylide anions can react with aldehydes and ketones to form propargyl alcohols. libretexts.org

Reaction TypeReagentsProduct TypeKey Features
Electrophilic Addition HX, X₂Haloalkenes, DihaloalkanesFollows Markovnikov's rule; proceeds via a vinyl carbocation. libretexts.orglibretexts.org
Nucleophilic Addition R-C≡C⁻ (Acetylide anion) + Aldehyde/KetonePropargyl alcoholsFormation of a new C-C bond. libretexts.org
Nucleophilic Substitution R-C≡C⁻ (Acetylide anion) + Alkyl HalideSubstituted AlkynesLimited to 1º-alkyl halides to avoid elimination. msu.edu

Transition-Metal-Catalyzed Alkyne Functionalization

Transition metals play a pivotal role in activating and functionalizing terminal alkynes, enabling a vast array of transformations that are otherwise difficult to achieve. acs.orgacs.orgnih.govrsc.org These catalytic processes offer high efficiency, selectivity, and functional group tolerance. acs.orgnih.gov

One of the most prominent examples is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgnih.govmdpi.comrsc.org This reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. nih.govmdpi.com

Another important class of reactions is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). alfa-chemistry.comnih.govwikipedia.orgresearchgate.net This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole ring. nih.govwikipedia.org The reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. nih.gov

Furthermore, terminal alkynes can undergo hydroamination , the addition of an N-H bond across the triple bond, catalyzed by various transition metals such as titanium, gold, zinc, and copper. organic-chemistry.orgfrontiersin.orgnih.govacs.orgrsc.org This reaction provides access to enamines and imines, which are valuable synthetic intermediates. organic-chemistry.orgfrontiersin.org The regioselectivity of hydroamination (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.orgacs.org

Catalytic ReactionCatalyst SystemProduct TypeSignificance
Sonogashira Coupling Pd catalyst, Cu(I) cocatalyst, amine baseAryl/Vinyl AlkynesC(sp²)-C(sp) bond formation. organic-chemistry.orglibretexts.orgnih.gov
Click Chemistry (CuAAC) Cu(I) catalyst1,4-Disubstituted 1,2,3-TriazolesHighly efficient and regioselective cycloaddition. alfa-chemistry.comnih.govwikipedia.org
Hydroamination Ti, Au, Zn, Cu catalystsImines, EnaminesAtom-economical C-N bond formation. organic-chemistry.orgfrontiersin.orgnih.govrsc.org
Dihydrosilylation Fe, Co, Ni catalysts1,1-Disilylalkanes, α,β-Dihydrosilylation productsSelective installation of two silyl (B83357) groups. nih.gov
Alkyne-based Tsuji-Trost Rh, Pd catalystsBranched or Linear Allylic EstersAtom-efficient allylic substitution. nih.gov

The reactivity of the terminal alkyne in 1-benzyl-3-(but-3-yn-1-yl)urea allows for a diverse range of synthetic modifications, making it a valuable building block in organic synthesis.

Hydration and Hydroamination Reactions of the Alkyne

The terminal alkyne of this compound is susceptible to hydration and hydroamination reactions, which introduce new functional groups and expand its synthetic utility.

Hydration: The addition of water across the carbon-carbon triple bond, known as hydration, typically follows Markovnikov's rule. This process can be catalyzed by various metal complexes, including those of cobalt. For instance, cobalt(II) complexes can catalyze the hydration of terminal alkenes, a reaction that proceeds through a mechanism involving a carbon-centered radical. nih.gov While direct studies on this compound are not extensively documented, the principles of alkyne hydration suggest that the reaction would yield a ketone. The specific regioselectivity, leading to either a methyl ketone or an aldehyde, can be influenced by the choice of catalyst and reaction conditions.

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is an atom-economical method for synthesizing nitrogen-containing compounds. researchgate.net This reaction can be catalyzed by a range of metals, including alkali metals, alkaline earth metals, rare-earth metals, and transition metals. researchgate.netacs.org The mechanism often involves either the activation of the amine or the unsaturated alkyne. acs.org For terminal alkynes like the one in this compound, hydroamination can lead to the formation of enamines or imines, which can be further reduced to saturated amines. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect and can be controlled by the catalytic system employed. acs.org

Intermolecular and Intramolecular Reaction Mechanisms

The presence of both an alkyne and a urea moiety in this compound allows for a diverse array of both intermolecular and intramolecular reactions, leading to the formation of complex cyclic and heterocyclic structures.

Cycloaddition Reactions Involving the Alkyne (e.g., [3+2] Cycloadditions)

The alkyne group in this compound is a prime candidate for cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are powerful tools for constructing five-membered heterocyclic rings. academie-sciences.frnih.gov A prominent example is the Huisgen 1,3-dipolar cycloaddition, where the alkyne reacts with a 1,3-dipole, such as an azide, to form a triazole ring. researchgate.nettcichemicals.com This reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity. tcichemicals.com The reactivity of the alkyne can be enhanced through catalysis, often with copper(I) salts, which significantly accelerates the reaction rate and controls the regioselectivity to favor the 1,4-disubstituted triazole isomer. academie-sciences.frbeilstein-journals.org

Annulation Strategies Directed by Alkyne or Urea Moieties

Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be directed by either the alkyne or the urea group in this compound.

The alkyne can participate in various annulation strategies. For example, transition metal-catalyzed reactions can facilitate the cyclization of the but-3-yn-1-yl chain with other parts of the molecule or with external reagents to form carbocyclic or heterocyclic systems. mdpi.comnih.gov

The urea moiety can also direct cyclization reactions. For instance, intramolecular hydroamidation of propargylic ureas, catalyzed by a base, can lead to the formation of imidazolidin-2-ones and imidazol-2-ones under ambient conditions. acs.org This type of reaction showcases the ability of the urea nitrogen to act as a nucleophile, attacking the alkyne in an intramolecular fashion to construct a new heterocyclic ring.

Click Chemistry Applications of the But-3-yn-1-yl Moiety

The terminal alkyne of the but-3-yn-1-yl group makes this compound a valuable substrate for click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. nih.govmdpi.comacs.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgresearchgate.netresearchgate.net The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netresearchgate.net The but-3-yn-1-yl moiety of this compound can readily participate in CuAAC reactions with various organic azides, leading to the formation of triazole-containing urea derivatives. researchgate.netnih.gov The use of ligands, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the Cu(I) catalyst and improve reaction efficiency. beilstein-journals.orgorgsyn.org

Reactant 1 Reactant 2 Catalyst/Conditions Product
This compoundOrganic Azide (R-N₃)Cu(I)1-Benzyl-3-(1-(R)-1H-1,2,3-triazol-4-yl)methyl)urea

Table 1: Representative CuAAC Reaction

Metal-Free Click Reactions for Urea Derivatives

While CuAAC is highly effective, the potential toxicity of copper has driven the development of metal-free click reactions. magtech.com.cn A leading alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnresearchgate.netrsc.orgnih.gov SPAAC utilizes strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst. magtech.com.cnnih.gov Although this compound itself contains a linear alkyne and is not suitable for SPAAC, it can be conceptually linked to the development of urea derivatives that incorporate strained alkynes for metal-free applications. Other metal-free approaches for the synthesis of triazoles from azides and alkynes have also been explored, sometimes involving tandem reactions or the use of specific reagents to facilitate the cycloaddition. mdpi.comresearchgate.net

Structural and Spectroscopic Characterization of 1 Benzyl 3 but 3 Yn 1 Yl Urea and Analogues

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures by probing their vibrational modes. For 1-benzyl-3-(but-3-yn-1-yl)urea, these techniques provide definitive information regarding its key functional groups: the urea (B33335) moiety and the terminal alkyne.

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its constituent functional groups. The urea group (-NH-CO-NH-) gives rise to several distinct bands. The C=O stretching vibration, often referred to as the "Amide I" band, is typically observed as a strong absorption in the infrared spectrum between 1630 and 1680 cm⁻¹. For N,N'-disubstituted ureas, this band's position is sensitive to hydrogen bonding. The N-H bending vibration ("Amide II") and C-N stretching vibrations ("Amide III") also produce characteristic bands, though they can be coupled with other vibrations in the molecule.

The terminal alkyne (C≡C-H) group has two characteristic vibrational modes. The C≡C stretching vibration appears in a relatively uncongested region of the spectrum, typically between 2100 and 2140 cm⁻¹. This band is often weak in the infrared spectrum but can be strong in the Raman spectrum. The ≡C-H stretching vibration gives rise to a sharp, strong absorption in the infrared spectrum, usually found around 3300 cm⁻¹.

The benzyl (B1604629) group also contributes to the spectrum with its aromatic C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
UreaN-H stretch3200-3400Strong, Broad
UreaC=O stretch (Amide I)1630-1680Strong
UreaN-H bend (Amide II)1550-1620Moderate
UreaC-N stretch (Amide III)1200-1400Moderate
Alkyne≡C-H stretch~3300Strong, Sharp
AlkyneC≡C stretch2100-2140Weak (IR), Strong (Raman)
BenzylAromatic C-H stretch3000-3100Moderate
BenzylAromatic C=C stretch1400-1600Moderate to Weak

Note: The exact positions and intensities of these bands can be influenced by the molecular environment, including solvent and solid-state packing effects.

The urea functionality is a strong hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonding networks in the condensed phase. These interactions significantly influence the vibrational spectra. The N-H stretching vibrations are particularly sensitive to hydrogen bonding, typically appearing as broad bands at lower frequencies compared to the free N-H stretch. Similarly, the C=O stretching frequency is lowered upon hydrogen bonding.

The analysis of the infrared and Raman spectra of 1,3-diphenylurea, a related compound, suggests the presence of more than one conformer at room temperature. nih.gov This indicates that the conformational landscape of such ureas can be complex. For this compound, different arrangements of the benzyl and butynyl groups relative to the urea plane are possible, and these may be distinguishable by vibrational spectroscopy, particularly in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of organic compounds in solution.

The ¹H NMR spectrum of this compound would show characteristic signals for each type of proton. The aromatic protons of the benzyl group would appear in the region of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) are expected to appear as a doublet around δ 4.3-4.5 ppm, coupled to the adjacent N-H proton. The protons of the butynyl group would also have distinct chemical shifts. The methylene group adjacent to the urea nitrogen (NH-CH₂) would likely resonate around δ 3.3-3.5 ppm, while the other methylene group (C≡C-CH₂) would be found further upfield, around δ 2.4-2.6 ppm. The acetylenic proton (≡C-H) would appear as a triplet around δ 1.9-2.1 ppm due to coupling with the adjacent methylene group. The urea N-H protons would give rise to broad signals whose chemical shifts are dependent on concentration and solvent, but are typically in the range of δ 5-8 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 155-160 ppm. The aromatic carbons of the benzyl group would resonate between δ 127 and 140 ppm. The benzylic carbon would be found around δ 44-46 ppm. For the butynyl group, the terminal alkyne carbons would have shifts around δ 80-85 ppm (C≡C) and δ 68-72 ppm (≡C-H). The methylene carbons would appear at approximately δ 40-42 ppm (NH-CH₂) and δ 18-20 ppm (C≡C-CH₂).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Benzyl (aromatic)7.2-7.4127-140
Benzyl (CH₂)4.3-4.544-46
Urea (C=O)-155-160
Urea (N-H)5-8-
Butynyl (NH-CH₂)3.3-3.540-42
Butynyl (C≡C-CH₂)2.4-2.618-20
Butynyl (C≡C)-80-85
Butynyl (≡C-H)1.9-2.168-72

Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the assignments of proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for example, between the N-H protons and the adjacent methylene protons, and between the protons of the butynyl chain. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

For more complex analogues or to study conformational dynamics, techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed. HMBC would reveal long-range couplings between protons and carbons, helping to piece together the molecular skeleton. NOESY could provide information about the spatial proximity of different protons, which can be used to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₂H₁₄N₂O, which corresponds to a molecular weight of 202.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 202. Characteristic fragmentation of benzyl ureas involves cleavage of the benzylic C-N bond, which would lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, a tropylium (B1234903) ion which is often the base peak. Another likely fragmentation pathway is the cleavage of the urea C-N bond, which could result in ions corresponding to the benzyl isocyanate radical cation (m/z 133) or the butynyl amine radical cation (m/z 69).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
202[M]⁺ (Molecular Ion)
133[C₆H₅CH₂NCO]⁺
91[C₆H₅CH₂]⁺
69[H₂N(CH₂)₂C≡CH]⁺

Note: The relative intensities of these fragments can provide further structural information.

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on analogous compounds containing benzyl, urea, and alkyne functionalities provide a robust framework for understanding its likely solid-state behavior. The structural features of these related compounds, determined through single-crystal X-ray diffraction, offer a predictive glimpse into the molecular arrangement of this compound.

The crystal packing of benzyl urea derivatives is predominantly governed by a network of intermolecular hydrogen bonds involving the urea moiety. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This typically leads to the formation of well-defined one-dimensional hydrogen-bonded chains or tapes.

In more complex systems, such as phenylethynylene bis-urea macrocycles, these hydrogen bonds can organize the molecules into columnar structures. researchgate.net For instance, the crystal structure of a phenylethynylene bis-urea macrocycle reveals columns assembled via N-H···O hydrogen bonds that propagate along a crystallographic axis. researchgate.net

Beyond the primary hydrogen bonding, π-interactions play a crucial role in stabilizing the crystal lattice. These can include:

π-π Stacking: Interactions between the aromatic rings of the benzyl groups. These can be either face-to-face or offset.

Alkyne-Aryl Interactions: The electron-rich π-system of the terminal alkyne can interact with the π-system of a neighboring phenyl ring. In the structure of a phenylethynylene bis-urea macrocycle, distances as close as 3.38 Å and 3.49 Å have been observed between an alkyne's triple bond and the phenyl rings of an adjacent macrocycle, indicating significant stabilizing interactions. researchgate.net

Edge-to-Face Aryl Interactions: The hydrogen atoms of one aromatic ring can interact with the face of an adjacent aromatic ring. researchgate.net

The interplay of these forces results in a densely packed and stable crystalline solid.

The conformation of benzyl urea derivatives in the solid state is influenced by both intramolecular and intermolecular factors. The rotational freedom around the various single bonds allows the molecule to adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions.

In many urea derivatives, the urea group itself is relatively planar. However, the orientation of the substituents (the benzyl and but-3-yn-1-yl groups in the case of the title compound) can vary. For instance, in the solid state, the urea groups in a bis-urea macrocycle were found to be organized approximately perpendicular to the macrocycle's plane, a conformation that facilitates columnar assembly. researchgate.net

Studies on other urea-containing compounds have shown that the conformation can be influenced by the presence of bulky groups or specific hydrogen bonding patterns. For example, the introduction of steric hindrance can favor a particular 'reactive conformation' necessary for certain chemical transformations. bris.ac.uk In the absence of overriding steric demands, the molecule will likely adopt a conformation that allows for efficient hydrogen bonding and close packing. For example, the X-ray crystal structure of a benzyl urea derivative, compound 6c in one study, provides a direct example of the conformational preferences in a closely related molecule. beilstein-journals.org

Interactive Table: Crystallographic Data for an Analogous Benzyl Urea Derivative

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)

| 6c beilstein-journals.org | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Specific crystallographic parameters for compound 6c are not detailed in the provided search results, but its structure has been determined by X-ray crystallography.

Computational Studies and Mechanistic Insights into 1 Benzyl 3 but 3 Yn 1 Yl Urea

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic characteristics of organic molecules due to its favorable balance of accuracy and computational cost. For 1-Benzyl-3-(but-3-yn-1-yl)urea, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional geometry. dergipark.org.trmdpi.com

These calculations optimize the molecule's structure by finding the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. The results would be expected to show typical values for the urea (B33335) backbone, the aromatic benzyl (B1604629) group, and the terminal alkyne of the butynyl chain. For instance, the C=O bond length in the urea moiety would be calculated, along with the N-C bond lengths, which exhibit partial double-bond character. researchgate.net

The electronic structure is elucidated through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions that are key to its intermolecular interactions. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

The following data is illustrative, based on typical values for similar molecular fragments calculated using DFT methods.

ParameterBond/AnglePredicted Value
Bond Lengths C=O (Urea)~1.25 Å
N-C (Urea, adjacent to C=O)~1.38 Å
C-N (Benzyl)~1.46 Å
C≡C (Alkyne)~1.21 Å
≡C-H (Alkyne)~1.07 Å
Bond Angles N-C-N (Urea)~117°
C-N-C (Urea)~122°
C-C≡C (Butynyl)~178°
Dihedral Angles C-N-C-C (Benzyl Torsion)Variable
N-C-C-C (Butynyl Torsion)Variable

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov For a molecule like this compound, theoretical studies can clarify potential reaction pathways, such as intramolecular cyclizations or additions across the alkyne bond.

To understand a reaction mechanism, computational chemists identify and characterize the structures of all relevant stationary points on the potential energy surface, including reactants, intermediates, products, and, most importantly, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Locating the TS for a proposed reaction involving this compound would allow for the detailed analysis of the bond-forming and bond-breaking processes. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactant and product states, thereby validating the proposed pathway.

Once all stationary points are optimized, a reaction energy profile can be constructed. This profile plots the relative energies of reactants, intermediates, transition states, and products. The height of the energy barrier from the reactant to the transition state determines the activation energy (Ea) of the reaction, a critical factor in reaction kinetics. A lower activation energy implies a faster reaction rate. By comparing the activation energies of competing pathways, computational models can predict the most likely reaction outcome and product distribution under specific conditions.

Table 2: Illustrative Energy Profile for a Hypothetical Intramolecular Cyclization

This table presents hypothetical energy values for a potential reaction pathway, demonstrating the type of data generated from computational modeling.

SpeciesDescriptionRelative Energy (kcal/mol)
R This compound (Reactant)0.0
TS1 Transition State for Cyclization+25.5
INT1 Cyclic Intermediate-5.2
TS2 Transition State for Rearrangement+15.8
P Final Product-12.0

Conformational Analysis and Intramolecular Interaction Dynamics

The flexibility of the benzyl and butynyl side chains means that this compound can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around one or more single bonds. dergipark.org.tr

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of a synthesized compound. DFT calculations can accurately predict various spectroscopic properties for this compound.

Vibrational Spectra (IR): The calculation of vibrational frequencies allows for the prediction of an infrared (IR) spectrum. nih.gov By comparing the computed spectrum with experimental data, each absorption band can be assigned to a specific molecular vibration, such as the C=O stretch, N-H bends, aromatic C-H stretches, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental values after appropriate scaling. dergipark.org.tr This helps in assigning peaks in the experimental NMR spectra to specific atoms in the molecule.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Visible spectrum. researchgate.net This provides insight into the electronic transitions occurring within the molecule.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

This table illustrates how theoretical calculations can predict spectroscopic features for compound characterization.

Spectroscopic TechniqueFunctional Group / AtomPredicted ValueTypical Experimental Range
FT-IR N-H Stretch~3350 cm⁻¹3300-3500 cm⁻¹
≡C-H Stretch~3300 cm⁻¹3250-3350 cm⁻¹
C=O Stretch~1660 cm⁻¹1640-1680 cm⁻¹
C≡C Stretch~2120 cm⁻¹2100-2140 cm⁻¹
¹H NMR N-H Protons5.5 - 7.0 ppm5.0 - 8.0 ppm
≡C-H Proton~2.0 ppm1.8 - 2.5 ppm
¹³C NMR C=O Carbon~158 ppm155 - 160 ppm
C≡C Carbons~70 ppm, ~82 ppm68-90 ppm

Advanced Synthetic Applications and Derivatives of 1 Benzyl 3 but 3 Yn 1 Yl Urea

Incorporation into Complex Molecular Scaffolds and Architectures

The reactivity of the but-3-yn-1-yl group, coupled with the hydrogen-bonding capabilities of the urea (B33335) functional group, enables the use of 1-benzyl-3-(but-3-yn-1-yl)urea in the synthesis of intricate molecular frameworks. These applications are pivotal in the development of novel compounds with potential biological and chemical significance.

Synthesis of Urea-Containing Heterocycles

The intramolecular cyclization of propargylic ureas, such as this compound, is a powerful method for the synthesis of various nitrogen-containing heterocycles. chemrevlett.com These reactions can be catalyzed by bases or metals, leading to different heterocyclic cores depending on the reaction conditions and the substitution pattern of the starting material.

One of the most common applications is the synthesis of five-membered heterocycles like imidazolidin-2-ones and imidazol-2-ones. acs.orgbeilstein-journals.org These structures are present in many biologically active compounds. The synthesis is typically achieved through an intramolecular hydroamidation reaction. For instance, base-catalyzed cyclization can proceed via a 5-exo-dig pathway to yield these five-membered rings. The choice of base and solvent is crucial for the efficiency and selectivity of the reaction.

Catalyst/BaseSolventProduct TypeReference
BEMPMeCNImidazolidin-2-ones/Imidazol-2-ones acs.orgbeilstein-journals.org
TBAFTHF2-Imidazolidinones chemrevlett.com
Ag(I) salts-2-Imidazolones chemrevlett.com
AuClDCM/MeCN2-Imidazolidinones (solid-phase) chemrevlett.com
Table 1: Catalysts and conditions for the synthesis of urea-containing heterocycles from propargylic ureas.

The reaction to form imidazol-2-ones from tertiary propargylic ureas can be impressively fast, with some reactions completing in just one minute at room temperature when catalyzed by the phosphazene base BEMP. acs.orgbeilstein-journals.org This highlights the efficiency of organo-catalyzed approaches in synthesizing these valuable heterocyclic systems.

Construction of Polycyclic Systems

The synthetic utility of this compound extends to the construction of more complex polycyclic systems. By combining the intramolecular cyclization with other synthetic transformations in a tandem or one-pot fashion, it is possible to build fused ring systems.

A notable example is the synthesis of polycyclic indoles. This can be achieved through a tandem sequence involving an intramolecular hydroamidation of a propargylic urea, followed by a palladium-catalyzed annulation. acs.org While the specific application with this compound is not explicitly detailed in the literature, the methodology is general for propargylic ureas and represents a viable pathway to polycyclic structures incorporating the urea moiety. Such strategies are highly valuable as they increase molecular complexity in a single synthetic operation.

Furthermore, propargylic compounds, in general, are versatile synthons for a variety of polycyclic molecules through cascade reactions such as allenylation followed by electrocyclization. researchgate.net The terminal alkyne in this compound makes it a suitable candidate for such transformations, opening avenues for the synthesis of diverse polycyclic architectures.

Urea-Functionalized Precursors in Materials Science Research

The terminal alkyne of this compound is a key functional group for its application in materials science. This group can participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. organic-chemistry.orgresearchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of polymers and functional materials.

By designing multifunctional monomers, this compound can be polymerized with di- or poly-azides to create cross-linked polymer networks. researchgate.net The resulting materials would incorporate the urea functionality, which can impart specific properties such as improved adhesion and the ability to form hydrogen-bonded networks, influencing the mechanical and thermal properties of the material. For example, propargylated lignin (B12514952) has been used in combination with thiol-yne click chemistry to produce adhesive resins. acs.org

The application of similar propargyl-functionalized molecules in self-healing materials has also been explored. Microcapsules containing reactive propargyl esters can be embedded in a polymer matrix. Upon damage, the microcapsules rupture, releasing the healing agent which then reacts and solidifies, repairing the material. dergipark.org.tr The alkyne functionality of this compound makes it a potential candidate for similar applications.

Application AreaKey ReactionPotential ProductReference
Polymer SynthesisCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cross-linked polymers, Adhesives researchgate.netacs.org
Self-Healing MaterialsClick Chemistry/PolymerizationSelf-healing polymer composites dergipark.org.tr
Surface FunctionalizationThiol-yne Click ChemistryModified surfaces with specific functionalities umich.edu
Table 2: Potential applications of this compound in materials science.

Role as Ligands in Coordination Chemistry

The urea moiety and the alkyne group in this compound can both act as coordination sites for metal ions, making this molecule a potential ligand in coordination chemistry. The urea group can coordinate to metal centers through its oxygen or nitrogen atoms. acs.org While monodentate coordination through the carbonyl oxygen is common, coordination through the nitrogen atoms, particularly after deprotonation to form a ureate, has also been observed. acs.org

The alkyne group can also coordinate to transition metals, forming π-complexes. acs.org This interaction is often a key step in metal-catalyzed transformations of alkynes. In the context of propargyl ureas, palladium(II) complexes have been shown to catalyze cyclization-carbonylation-cyclization coupling reactions, where the coordination of the alkyne to the palladium center is a crucial step in the catalytic cycle. nih.gov

Furthermore, N-propargyl-functionalized macrocycles, such as cyclams, have been used to create ligands whose copper complexes exhibit interesting coordination geometries and reactivity. chemrxiv.org The alkyne can either remain as a pendant group available for further reactions or, in some cases, weakly interact with the metal center. chemrxiv.org This suggests that this compound could be used to synthesize novel ligands for a variety of metal ions, with potential applications in catalysis and sensing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-3-(but-3-yn-1-yl)urea, and how are reaction conditions optimized?

  • Methodological Answer : A widely used method involves reacting benzyl isocyanate with propargylamine (but-3-yn-1-amine) in dichloromethane (DCM) under nitrogen, catalyzed by triethylamine. The reaction typically proceeds at room temperature for 12–24 hours, yielding the urea derivative after solvent evaporation . Optimization includes adjusting stoichiometry, solvent polarity (e.g., toluene for slower kinetics), and temperature control to minimize side reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Key characterization techniques include:

  • NMR spectroscopy (1H/13C): To confirm the urea linkage (NH signals at δ 5.8–6.2 ppm) and alkyne protons (δ 1.9–2.1 ppm) .
  • Mass spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C12H12N2O).
  • IR spectroscopy : Urea C=O stretches appear near 1640–1680 cm⁻¹, and alkyne C≡C stretches at ~2100 cm⁻¹ .
  • HPLC/LC-MS : For purity assessment (>95% by area under the curve) .

Q. What are the stability profiles of this compound under thermal and photolytic conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) of analogous ureas shows decomposition onset at ~220°C due to urea bond cleavage. Photolytic stability tests (UV light, λ = 254 nm) reveal <15% degradation over 24 hours, suggesting storage in amber vials at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational methods like DFT and NBO analysis elucidate the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries, vibrational frequencies (validated against experimental IR/Raman), and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the urea moiety, such as n(NH) → σ*(C=O) .

Q. What crystallographic techniques are used to determine the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) resolves bond lengths (e.g., C=O at ~1.23 Å) and torsion angles. Data collection at 100 K minimizes thermal motion artifacts. The structure is validated via R-factor (<0.05) and residual electron density maps .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Systematic substitution at the benzyl (e.g., electron-withdrawing groups) or alkyne positions modulates bioactivity. For example:

  • Benzyl modifications : Introducing fluorine enhances metabolic stability.
  • Alkyne functionalization : Click chemistry with azides creates triazole-linked conjugates for targeted drug delivery .
    • In vitro assays : IC50 values against cancer cell lines (e.g., MCF-7) are correlated with substituent electronegativity .

Q. What catalytic applications exist for this compound in organometallic chemistry?

  • Methodological Answer : The urea group acts as a ligand in palladium complexes for cross-coupling reactions (e.g., Suzuki-Miyaura). Coordination occurs via the carbonyl oxygen and NH groups, as confirmed by X-ray crystallography of analogous complexes. Catalytic efficiency (TON > 10³) is pH-dependent, optimized in polar aprotic solvents like DMF .

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